molecular formula C9H14ClF6NO2 B12849948 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride

4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride

Cat. No.: B12849948
M. Wt: 317.65 g/mol
InChI Key: ABXZTCCDWRUJHK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, including high stability and resistance to enzymatic digestion. This compound is used in various scientific research applications, particularly in the synthesis of peptides and as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride typically involves the fluorination of valine derivatives. One common method includes the use of hexafluoroacetone as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of amino groups, selective fluorination, and subsequent deprotection steps. The final product is purified using chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated amino acid derivatives, which are valuable intermediates in the synthesis of complex organic molecules .

Scientific Research Applications

4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes. The pathways involved include the inhibition of enzymatic activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to enzymatic degradation. This makes it particularly valuable in applications where stability and resistance to metabolic breakdown are crucial .

Properties

Molecular Formula

C9H14ClF6NO2

Molecular Weight

317.65 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride

InChI

InChI=1S/C9H13F6NO2.ClH/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15;/h4-5H,16H2,1-3H3;1H/t4-;/m0./s1

InChI Key

ABXZTCCDWRUJHK-WCCKRBBISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

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